molecular formula C10H12Br2 B157619 1,4-Dibromo-2,3,5,6-tetramethylbenzene CAS No. 1646-54-4

1,4-Dibromo-2,3,5,6-tetramethylbenzene

Cat. No.: B157619
CAS No.: 1646-54-4
M. Wt: 292.01 g/mol
InChI Key: IEWAQZBDJDWANM-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and four methyl groups are substituted at the 2, 3, 5, and 6 positions. This compound is known for its crystalline structure and is used in various chemical synthesis processes .

Preparation Methods

1,4-Dibromo-2,3,5,6-tetramethylbenzene can be synthesized through the bromination of 2,3,5,6-tetramethylbenzene. The reaction typically involves the use of bromine or hydrogen bromide as the brominating agents under controlled conditions. The reaction is carried out in a suitable solvent, such as toluene, and requires careful temperature control to ensure the selective bromination at the 1 and 4 positions .

Chemical Reactions Analysis

1,4-Dibromo-2,3,5,6-tetramethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium iodide in acetone.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc and hydrochloric acid.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex organic structures. .

Scientific Research Applications

1,4-Dibromo-2,3,5,6-tetramethylbenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,3,5,6-tetramethylbenzene primarily involves its reactivity due to the presence of bromine atoms. The bromine atoms are highly reactive and can undergo substitution or elimination reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

1,4-Dibromo-2,3,5,6-tetramethylbenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,4-dibromo-2,3,5,6-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWAQZBDJDWANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061846
Record name Benzene, 1,4-dibromo-2,3,5,6-tetramethyl-
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Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1646-54-4
Record name 1,4-Dibromo-2,3,5,6-tetramethylbenzene
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Record name Benzene, 1,4-dibromo-2,3,5,6-tetramethyl-
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Record name Benzene, 1,4-dibromo-2,3,5,6-tetramethyl-
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Record name Benzene, 1,4-dibromo-2,3,5,6-tetramethyl-
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Record name 1,4-DIBROMO-2,3,5,6-TETRAMETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the structure of 1,4-dibromo-2,3,5,6-tetramethylbenzene in its solid state?

A1: this compound exhibits an interesting structural feature in its solid state - it forms crystal structures based on π-stacking of the molecules. [] This stacking arrangement is influenced by the bromine and methyl substituents on the benzene ring. Furthermore, this compound undergoes an order-disorder phase transition at low temperatures (around 154 K upon cooling and 160 K upon heating). []

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